molecular formula C12H16ClNO2 B2703211 Methyl 2-(aminomethyl)-3-phenylcyclopropane-1-carboxylate hydrochloride CAS No. 2416233-75-3

Methyl 2-(aminomethyl)-3-phenylcyclopropane-1-carboxylate hydrochloride

Cat. No.: B2703211
CAS No.: 2416233-75-3
M. Wt: 241.72
InChI Key: VSYSIAIKMCNUTM-UHFFFAOYSA-N
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Description

Foundational Academic Context

Positioning Within Cyclopropane Pharmacophore Research

Cyclopropane rings are increasingly utilized in drug design due to their ability to impose conformational rigidity, enhance metabolic stability, and modulate electronic properties. The target compound features a cyclopropane scaffold substituted with an aminomethyl group, a phenyl ring, and a methyl ester moiety. These groups collectively contribute to its pharmacophoric profile:

  • Aminomethyl group : Serves as a hydrogen bond donor/acceptor, critical for target engagement.
  • Phenyl ring : Provides hydrophobic interactions and π-π stacking potential.
  • Methyl ester : Enhances solubility and serves as a prodrug precursor for carboxylic acid metabolites.

Comparative studies highlight cyclopropane’s superiority over linear alkanes in reducing off-target effects and improving receptor binding entropy. For example, cyclopropane-containing inhibitors of mycobacterial cyclopropane synthase (CmaA1) demonstrate 10-fold higher potency than their acyclic analogs.

Table 1: Key Pharmacophoric Features of Cyclopropane Derivatives
Feature Role in Target Binding Example in Target Compound
Cyclopropane core Conformational restriction Rigid three-membered ring
Aminomethyl group Hydrogen bonding -CH2NH2 substituent
Aromatic substituent Hydrophobic/π interactions Phenyl ring at C3
Ester/carboxylate Solubility/prodrug potential Methyl ester at C1

Historical Development of Aminomethyl-Substituted Cyclopropanes

The synthesis of aminomethyl-cyclopropanes dates to the early 2000s, driven by interest in their bioactive potential. Key milestones include:

  • 2005 : First reports of cyclopropane-1,1-diamines as γ-aminobutyric acid (GABA) receptor modulators.
  • 2010 : Introduction of 2-(aminomethyl)cyclopropane carboxylates as rigid proline analogs in peptide mimetics.
  • 2016 : Systematic review by Talele et al. highlighting cyclopropane’s role in optimizing pharmacokinetics.

The target compound builds on these advances by integrating a phenyl group for enhanced lipophilicity, addressing limitations of earlier analogs in crossing biological membranes.

Theoretical Basis for Structure-Activity Relationships

The compound’s activity derives from synergistic effects of its substituents:

  • Cyclopropane strain energy : The ring’s 27.5 kcal/mol strain increases reactivity, facilitating covalent interactions with enzymatic targets.
  • Aminomethyl positioning : The C2 substituent’s spatial orientation optimizes hydrogen bonding with residues in binding pockets (e.g., Asp149 in CmaA1).
  • Phenyl ring electronic effects : Electron-withdrawing groups on the phenyl ring (not present here) could further enhance binding but reduce metabolic stability.

Molecular dynamics simulations of similar compounds reveal that cyclopropane flexibility improves docking accuracy compared to static crystal structures.

Table 2: Impact of Substituents on Cyclopropane Bioactivity
Substituent Position Functional Group Effect on Activity
C1 Methyl ester Increases solubility
C2 Aminomethyl Enhances hydrogen bonding
C3 Phenyl Improves hydrophobic interactions

Comparison to Phenylglycine-Based Neurochemical Agents

Phenylglycine derivatives, such as (S)-α-methyl-4-carboxyphenylglycine, share structural similarities with the target compound but differ critically:

  • Backbone flexibility : Phenylglycine’s α-carbon allows rotational freedom, whereas the cyclopropane core restricts conformation.
  • Metabolic stability : Cyclopropane’s stronger C-H bonds resist oxidative metabolism compared to phenylglycine’s labile α-hydrogen.
  • Target selectivity : The aminomethyl group in cyclopropane derivatives reduces off-target binding to glutamate receptors, a common issue with phenylglycine analogs.

For instance, cyclopropane-based ALK inhibitors show 100-fold selectivity over phenylglycine-derived kinase inhibitors.

Properties

IUPAC Name

methyl 2-(aminomethyl)-3-phenylcyclopropane-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.ClH/c1-15-12(14)11-9(7-13)10(11)8-5-3-2-4-6-8;/h2-6,9-11H,7,13H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXAPHUODKCTQNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(C1C2=CC=CC=C2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(aminomethyl)-3-phenylcyclopropane-1-carboxylate hydrochloride typically involves multiple steps, starting with the preparation of the cyclopropane ring. One common method involves the reaction of a suitable precursor with a strong base to form the cyclopropane ring, followed by the introduction of the aminomethyl and phenyl groups through subsequent reactions. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product in its hydrochloride form.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(aminomethyl)-3-phenylcyclopropane-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 2-(aminomethyl)-3-phenylcyclopropane-1-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(aminomethyl)-3-phenylcyclopropane-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Milnacipran Hydrochloride
  • Structure: (1R,2S)-rel-2-(Aminomethyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide hydrochloride.
  • Key Differences :
    • Substituents: Contains a carboxamide group (N,N-diethyl) at C1 instead of a methyl ester.
    • Phenyl Position: Phenyl group at C1 (vs. C3 in the target compound), leading to distinct stereoelectronic effects.
  • Applications: FDA-approved serotonin-norepinephrine reuptake inhibitor (SNRI) for fibromyalgia and depression .
  • Pharmacological Relevance : The carboxamide group enhances bioavailability and receptor affinity compared to ester derivatives.
Methyl 1-(Methylamino)cyclopentanecarboxylate Hydrochloride
  • Structure: Cyclopentane ring with methyl ester and methylamino substituents.
  • Key Differences :
    • Ring Size: Five-membered cyclopentane (lower ring strain vs. cyclopropane).
    • Reactivity: Reduced steric hindrance and strain may lower binding specificity in biological targets.
  • Synthesis : Similar to the target compound but with lower yield (exact data unspecified) .
Ethyl 1-(Aminomethyl)cyclobutane-1-carboxylate Hydrochloride
  • Structure: Cyclobutane ring with ethyl ester and aminomethyl groups.
  • Key Differences :
    • Ring Size: Four-membered cyclobutane (intermediate strain between cyclopropane and cyclopentane).
    • Solubility: Ethyl ester may reduce polarity compared to methyl ester derivatives.

Comparative Analysis Table

Compound Name Ring Type/Substituents Key Functional Groups Synthesis Yield Applications
Methyl 2-(aminomethyl)-3-phenylcyclopropane-1-carboxylate HCl Cyclopropane, phenyl (C3), methyl ester (C1) Ester, aminomethyl 78% Pharmaceutical intermediate
Milnacipran HCl Cyclopropane, phenyl (C1), N,N-diethylcarboxamide Carboxamide, aminomethyl N/A Antidepressant
Methyl 1-(methylamino)cyclopentanecarboxylate HCl Cyclopentane, methyl ester, methylamino Ester, methylamino Unspecified Synthetic intermediate
Ethyl 1-(aminomethyl)cyclobutane-1-carboxylate HCl Cyclobutane, ethyl ester Ester, aminomethyl N/A Research chemical

Key Research Findings

Ring Strain and Reactivity :

  • Cyclopropane derivatives exhibit higher reactivity due to ring strain, favoring covalent interactions in drug-receptor binding. However, this strain may reduce metabolic stability compared to cyclopentane/cyclobutane analogs .

Substituent Positioning: The phenyl group at C3 in the target compound vs.

Functional Group Impact :

  • Methyl esters (target compound) are more prone to hydrolysis than carboxamides (Milnacipran), influencing pharmacokinetics .

Synthetic Efficiency :

  • The target compound’s 78% yield highlights optimized synthesis vs. cyclopentane derivatives, where yields are often lower due to competing ring-opening reactions .

Biological Activity

Methyl 2-(aminomethyl)-3-phenylcyclopropane-1-carboxylate hydrochloride is a cyclopropane derivative with significant biological activity, particularly in the realm of pharmacology. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name: This compound . Its molecular formula is C12H15ClN2O2C_{12}H_{15}ClN_{2}O_{2}, with a molecular weight of approximately 240.71 g/mol. The structure features a cyclopropane ring, which contributes to its unique biological profile.

Research indicates that this compound acts primarily as an orexin receptor antagonist . Orexins are neuropeptides involved in regulating arousal, wakefulness, and appetite. By antagonizing these receptors, the compound may influence various physiological processes, including sleep regulation and appetite control .

Pharmacological Effects

  • Orexin Receptor Antagonism : The compound has shown promising results in preclinical studies as an orexin receptor antagonist, which may have implications for treating sleep disorders such as insomnia and narcolepsy .
  • Potential Anti-obesity Effects : Given its role in appetite regulation, there is potential for this compound to be explored further in the context of obesity treatment. By modulating orexin signaling pathways, it may help reduce food intake and promote weight loss .
  • Neuroprotective Properties : Some studies suggest that compounds with similar structures exhibit neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases .

In Vitro Studies

In vitro studies have demonstrated that this compound can effectively inhibit orexin receptor activity. For instance, a study showed a dose-dependent inhibition of orexin A-induced calcium influx in neuronal cell lines, indicating its potential efficacy in modulating orexin signaling pathways .

In Vivo Studies

In vivo experiments conducted on rodent models have indicated that administration of this compound leads to significant alterations in sleep patterns and reduced food consumption compared to control groups. These findings suggest that the compound could be beneficial in managing conditions related to sleep and obesity .

Data Tables

Property Value
IUPAC NameThis compound
Molecular FormulaC₁₂H₁₅ClN₂O₂
Molecular Weight240.71 g/mol
Biological ActivityOrexin receptor antagonist
Potential ApplicationsSleep disorders, obesity management

Q & A

Basic Research Questions

Q. What are the critical synthetic steps and reaction conditions for preparing Methyl 2-(aminomethyl)-3-phenylcyclopropane-1-carboxylate hydrochloride?

  • Methodological Answer : The synthesis involves cyclopropane ring formation, aminomethylation, and subsequent hydrochlorination. Key steps include:

  • Cyclopropanation : Use of carbene insertion or [2+1] cycloaddition under controlled temperatures (e.g., −10°C to 25°C) to minimize side reactions.
  • Aminomethylation : Introduction of the aminomethyl group via nucleophilic substitution or reductive amination, requiring pH optimization (e.g., pH 7–9) to balance reactivity and stability.
  • Purification : Column chromatography or recrystallization to isolate the hydrochloride salt, with solvent selection (e.g., ethanol/water mixtures) critical for yield and purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • HPLC-MS : To quantify purity and detect impurities (e.g., related compounds like ethylphenidate hydrochloride or cyclopropane derivatives).
  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm stereochemistry and functional groups (e.g., cyclopropane ring protons at δ 1.5–2.5 ppm).
  • X-ray Crystallography : For absolute configuration determination, especially if chiral centers are present .

Q. What are the solubility challenges, and how can they be addressed experimentally?

  • Methodological Answer : Physicochemical data (e.g., water solubility, partition coefficient) are unavailable in current safety sheets . Researchers should:

  • Perform solubility screens in buffers (pH 1–12) and organic solvents (DMSO, ethanol).
  • Use dynamic light scattering (DLS) to assess aggregation in aqueous media.
  • Employ co-solvency or salt forms (e.g., phosphate buffers) to enhance solubility for biological assays.

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this cyclopropane derivative?

  • Methodological Answer :

  • Stereoselective Synthesis : Use chiral catalysts (e.g., Jacobsen catalyst) or enzymatic resolution to isolate enantiomers.
  • Biological Assays : Compare activity in receptor-binding assays (e.g., serotonin or dopamine transporters) to correlate stereochemistry with efficacy.
  • Molecular Docking : Model interactions with target proteins (e.g., enzymes) to predict stereochemical preferences .

Q. How can researchers resolve contradictions in stability data under varying storage conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/vis) to identify degradation pathways.
  • Analytical Tracking : Use HPLC-DAD or UPLC-QTOF to monitor degradation products (e.g., hydrolysis of the ester group).
  • Stability-Indicating Methods : Validate assays to distinguish intact compound from artifacts .

Q. What advanced strategies are used for impurity profiling and quantification?

  • Methodological Answer :

  • LC-HRMS : Identify trace impurities (e.g., methyl ester hydrolysis products or phenyl ring oxidation byproducts).
  • Synthesis of Reference Standards : Prepare and characterize impurities (e.g., via EP pharmacopeial guidelines) for spiking experiments.
  • QbD Approaches : Apply Design of Experiments (DoE) to optimize purification steps and minimize impurities .

Q. How can the compound’s stability in biological matrices be evaluated for pharmacokinetic studies?

  • Methodological Answer :

  • Matrix Stability Tests : Incubate the compound in plasma, liver microsomes, or simulated gastric fluid.
  • Metabolite ID : Use LC-MS/MS to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation).
  • Stabilization Protocols : Add enzyme inhibitors (e.g., sodium fluoride for esterases) to prevent degradation during sample processing .

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